Koumine (Standard)

描述

BenchChem offers high-quality Koumine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Koumine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

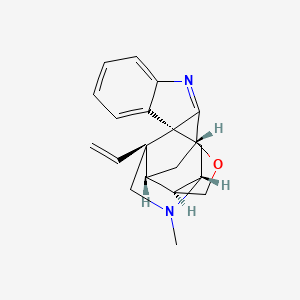

(1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLYEMHGPMGUOT-SQMWYMQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358-76-5 |

Source

|

| Record name | Koumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1358-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Koumine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumine (B8086292) is a principal alkaloid monomer isolated from the toxic plant Gelsemium elegans Benth. Despite the plant's toxicity, koumine itself exhibits a relatively low toxicity profile and a wide range of significant pharmacological activities, including potent anti-inflammatory, analgesic, anxiolytic, and anti-tumor effects.[1] Its unique hexacyclic cage-like structure and promising therapeutic potential have made it a subject of extensive research in drug development. This technical guide provides a comprehensive overview of the chemical properties of the koumine standard, detailed experimental protocols for its analysis and biological evaluation, and a summary of its known signaling pathways. All quantitative data are presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

Koumine is an indole (B1671886) alkaloid characterized by a complex, rigid polycyclic structure. As a free base, it is a white to beige crystalline powder.[2] It exhibits poor solubility in water, a characteristic that can present challenges for oral bioavailability but can be improved through formulation strategies such as complexation with cyclodextrins.

Table 1: General and Physicochemical Properties of Koumine

| Property | Value | Reference(s) |

| IUPAC Name | (1S,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | [3] |

| CAS Number | 1358-76-5 | [3][4] |

| Molecular Formula | C₂₀H₂₂N₂O | |

| Molecular Weight | 306.40 g/mol | |

| Appearance | White to beige powder/solid | |

| Melting Point | 170-172 °C | |

| Boiling Point | 436.5 °C (Predicted) | |

| Density | 1.42 g/cm³ (Predicted) | |

| pKa | 8.67 ± 0.40 (Predicted) | |

| XLogP3 | 2.5 | |

| Optical Activity | [α]²⁰/D ~ -254° (c=1.0, EtOH) |

Table 2: Solubility Data for Koumine

| Solvent | Solubility | Conditions | Reference(s) |

| Water | Poor (< 1 mg/mL) | - | |

| DMSO | 2 mg/mL | Warmed | |

| DMSO | 14 mg/mL (45.69 mM) | Sonication recommended | |

| Chloroform | Soluble | - | |

| Dichloromethane | Soluble | - | |

| Ethyl Acetate | Soluble | - | |

| Acetone | Soluble | - |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and identification of koumine. While comprehensive assigned spectral data is dispersed throughout the literature, this section summarizes the key findings.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the elemental composition and for quantification in biological matrices. Under positive electrospray ionization (ESI+), koumine typically forms a protonated molecule [M+H]⁺.

Table 3: Key Mass Spectrometry Data for Koumine

| Parameter | Value | Method | Reference(s) |

| Exact Mass | 306.1732 g/mol | Calculated | |

| Precursor Ion [M+H]⁺ | m/z 307.1807 | ESI-MS/MS | |

| Key MRM Transition | m/z 307.2 → 180.1 | UPLC-MS/MS | |

| Major Fragment Ions (MS² of [M+H]⁺) | m/z 238.1229, 220.1127, 180.0809, 70.0653 | ESI-MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the complex, caged structure of koumine. Due to the lack of a publicly available, fully assigned reference spectrum, researchers should refer to specialized publications for detailed chemical shift and coupling constant data. A published study on kouminol provides a comparative ¹³C NMR table that references koumine's shifts, indicating a close structural resemblance.

Infrared (IR) Spectroscopy

FT-IR spectroscopy helps identify the functional groups present in the koumine molecule. Key absorptions are expected for C-H (aliphatic and aromatic), C=C (aromatic), C-N, and C-O-C (ether) stretching and bending vibrations. A study on koumine hydrochloride noted characteristic vibrations for ν(C=C), ν(C=N), ν(C–O), and ν(Car–H).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of koumine.

Protocol for Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid like koumine.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation:

-

Ensure the koumine standard is completely dry and in a fine, homogenous powder form.

-

Load the sample into a capillary tube (one end sealed) by tapping the open end into the powder.

-

Pack the sample into the closed end by tapping or dropping the tube through a long glass column until a packed height of 2-3 mm is achieved.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate to determine an approximate melting range. Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.5°C).

-

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of koumine in a given solvent.

-

Materials: Koumine standard, selected solvent (e.g., distilled water, DMSO), shaker bath, centrifuge, filtration device (0.45 µm), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of koumine powder to a known volume of the solvent in a sealed vial. This ensures a saturated solution is formed with undissolved solid remaining.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After agitation, allow the samples to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining microparticles.

-

Dilute the clear filtrate with a suitable solvent and quantify the concentration of koumine using a pre-validated analytical method (e.g., HPLC).

-

The determined concentration represents the equilibrium solubility of koumine in that solvent at the specified temperature.

-

Protocol for Anti-Proliferative Activity (MCF-7 Breast Cancer Cells)

This protocol outlines the use of the MTT assay to determine the effect of koumine on the viability and proliferation of MCF-7 human breast cancer cells.

-

Cell Culture:

-

Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin (B600854) in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Prepare a stock solution of koumine in DMSO and create serial dilutions in the complete growth medium. The final DMSO concentration in the wells should be non-toxic (<0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of koumine (e.g., 0.5, 1, 2 mg/mL). Include vehicle control wells (medium with DMSO only).

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Koumine's diverse pharmacological effects are attributed to its interaction with several key biological targets and signaling pathways.

Anti-Tumor Activity: Induction of Apoptosis

In cancer cells, such as the MCF-7 breast cancer line, koumine induces apoptosis through the intrinsic mitochondrial pathway. It modulates the expression of key regulatory proteins, leading to programmed cell death and cell cycle arrest at the G2/M phase.

Anti-Inflammatory and Analgesic Activity: TSPO Modulation

Koumine acts as a positive allosteric modulator of the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. This modulation is central to its anti-inflammatory and analgesic effects, which are partly mediated by the synthesis of neurosteroids like allopregnanolone.

Experimental Workflow for Cytokine Measurement

The anti-inflammatory properties of koumine can be quantified by measuring its effect on pro-inflammatory cytokine production in macrophages, such as RAW 264.7 cells, stimulated with lipopolysaccharide (LPS).

References

The Alkaloid Koumine: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine (B8086292), a monoterpenoid indole (B1671886) alkaloid, stands as a significant natural product with a range of described biological activities, including anti-inflammatory, analgesic, and anxiolytic properties. This technical guide delves into the core aspects of its discovery, primary natural reservoirs, and the scientific methodologies employed for its isolation and quantification.

Discovery and Structural Elucidation

While the initial isolation of koumine from its natural source is embedded in the broader history of alkaloid chemistry, a pivotal moment in its scientific journey was the determination of its complex chemical structure. The intricate, cage-like architecture of koumine was first elucidated in 1981 by Khuong-huu and his collaborators through an X-ray crystallographic study.[1][2] This foundational work provided the definitive three-dimensional arrangement of the molecule, paving the way for further investigation into its chemical synthesis and pharmacological activities.

Natural Sources of Koumine

The primary and most abundant natural source of koumine is the flowering plant Gelsemium elegans, also known as heartbreak grass.[3][4][5] This plant is a member of the Gelsemiaceae family and is indigenous to Southeast Asia. Koumine is one of the major alkaloids present in G. elegans, co-occurring with other structurally related alkaloids like gelsemine (B155926) and gelsenicine.

Distribution within Gelsemium elegans**

Quantitative analyses have revealed that the concentration of koumine varies significantly across different parts of the G. elegans plant and also changes with the plant's developmental stage. The leaves, stems, and roots all contain koumine, with studies indicating that the leaves often contain the highest concentrations.

Table 1: Quantitative Analysis of Koumine in Gelsemium elegans

| Plant Part | Growth Stage | Koumine Concentration (μg/g) |

| Root | 30 days | 53.1 |

| Root | 90 days | 116.4 |

| Stem | Mature | 149.1 |

| Leaf | Mature | 272.0 |

| Mature Leaf | - | 262.0 - 282.0 |

Data sourced from a 2022 study on the in-situ visual distribution of alkaloids in G. elegans.

Biosynthesis of Koumine

Koumine is a monoterpenoid indole alkaloid (MIA), a large and diverse class of natural products. The biosynthesis of MIAs is a complex process that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. While the complete, detailed biosynthetic pathway leading specifically to koumine is still an area of active research, it is understood to diverge from the central MIA pathway to generate the characteristic koumine-type skeleton.

Experimental Protocols

The isolation and quantification of koumine from Gelsemium elegans are critical for research and potential drug development. The following sections detail common experimental methodologies.

Extraction and Isolation of Koumine

A common method for the extraction and isolation of koumine from G. elegans involves a multi-step solvent extraction and chromatographic purification process.

Protocol 1: General Extraction and Isolation

-

Drying and Pulverization: The plant material (e.g., dried rhizomes of G. elegans) is finely powdered.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent, often with heating. One kilogram of dry powder can be refluxed with 10 L of 95% ethanol (B145695) three times, for two hours each time.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in a dilute acid solution (e.g., 0.5% HCl) and then washed with a non-polar solvent like chloroform (B151607) to remove neutral and weakly basic compounds. The pH of the acidic aqueous layer is then adjusted to be alkaline (pH 9-11) with a base such as NaOH. This solution is then extracted multiple times with a solvent like chloroform to isolate the basic alkaloids.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques. This can include column chromatography over silica (B1680970) gel or more advanced methods like pH-zone-refining counter-current chromatography to yield koumine with high purity (>99%).

-

Recrystallization: The purified koumine can be recrystallized from a solvent such as acetone (B3395972) to obtain a crystalline solid.

Quantification of Koumine

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a sensitive and selective method for the quantification of koumine in biological samples.

Protocol 2: Quantitative Analysis by LC-MS/MS

-

Sample Preparation: Biological samples (e.g., blood, urine, or homogenized tissue) are treated with a basifying agent like 1% sodium hydroxide (B78521) solution. An internal standard, such as strychnine, is added.

-

Liquid-Liquid Extraction: The alkaloids are extracted from the basified sample using an organic solvent like ethyl acetate (B1210297). The organic layer is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase for analysis.

-

Chromatographic Separation: The separation is typically achieved on a C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 μm). A gradient elution is performed using a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate buffer with formic acid and acetonitrile.

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The analysis is carried out in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known koumine concentrations to quantify the amount of koumine in the samples. The limits of detection can be as low as 0.1 ng/mL.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

Caption: Relationship between the natural source, Koumine, and its discovery.

References

- 1. Solid-State Forms of Koumine Hydrochloride: Phase Transformations and the Crystal Structure and Properties of the Stable Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Koumine in the Central Nervous System: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumine (B8086292), a principal alkaloid derived from the plant Gelsemium elegans, has garnered significant scientific interest for its diverse pharmacological activities within the central nervous system (CNS), including analgesic, anxiolytic, and anti-inflammatory effects.[1][2] Despite its therapeutic potential, its clinical application has been hampered by a narrow therapeutic index. This technical guide provides an in-depth review of the current understanding of Koumine's mechanism of action at the molecular level. It focuses on its interactions with key inhibitory neurotransmitter receptors, its role in modulating neuroinflammation via glial cells and the translocator protein (TSPO), and the downstream signaling cascades that mediate its physiological effects. This document synthesizes quantitative data from electrophysiological and binding studies, details key experimental protocols, and provides visual representations of its complex signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.

Primary Molecular Targets of Koumine in the CNS

Koumine exerts its effects in the CNS by interacting with multiple molecular targets. The primary sites of action are inhibitory ligand-gated ion channels, specifically glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAARs). Additionally, it shows high-affinity binding to the translocator protein (TSPO), a key player in neurosteroidogenesis and neuroinflammation.

Glycine Receptors (GlyRs)

Glycine receptors are the main mediators of fast synaptic inhibition in the spinal cord and brainstem. Electrophysiological studies have demonstrated that Koumine acts as an inhibitor of GlyRs.[3] It reduces the currents evoked by the agonist glycine in a concentration-dependent manner. This inhibitory action has been observed across various GlyR subtypes, including homomeric α1, α2, and α3 receptors.[3] The interaction is believed to occur at the orthosteric binding site, the same site where glycine binds.[4]

GABA-A Receptors (GABAARs)

Similar to its effect on GlyRs, Koumine also inhibits GABA-A receptors, which are crucial for inhibitory neurotransmission throughout the brain. This action contributes to its overall effect on neuronal excitability.

Translocator Protein (TSPO)

Koumine is a high-affinity ligand for the 18 kDa translocator protein (TSPO), a mitochondrial membrane protein implicated in neuroinflammation and the synthesis of neurosteroids. Studies have characterized Koumine as a positive allosteric modulator (PAM) of TSPO. This means that while it can bind to TSPO on its own, it also enhances the binding and/or signaling of other orthosteric ligands, contributing to its analgesic and anti-inflammatory properties.

Quantitative Analysis of Koumine-Receptor Interactions

The affinity and potency of Koumine at its primary molecular targets have been quantified through various in vitro assays. The following tables summarize the key data from electrophysiological and radioligand binding studies.

Table 1: Inhibitory Potency of Koumine on Glycine and GABA-A Receptors

| Receptor Subtype | Assay Type | Measurement | Value (μM) | Reference |

|---|---|---|---|---|

| Glycine Receptor α1 | Electrophysiology | IC₅₀ | 31.5 ± 1.7 | |

| Glycine Receptor α1 | Electrophysiology | IC₅₀ | 9.587 | |

| Glycine Receptor α2 | Electrophysiology | IC₅₀ | Similar to α1 | |

| Glycine Receptor α3 | Electrophysiology | IC₅₀ | Similar to α1 |

| GABA-A Receptor | Electrophysiology | IC₅₀ | 142.8 | |

Table 2: Binding Affinity of Koumine for Translocator Protein (TSPO)

| Target | Radioligand | Assay Type | Measurement | Value (nM) | Reference |

|---|

| Translocator Protein (TSPO) | N/A (Direct Binding) | N/A | K_D | 0.86 ± 0.07 | |

Key Signaling Pathways and Mechanisms of Action

Koumine's interactions with its molecular targets trigger complex downstream signaling pathways that underpin its physiological effects. These include the modulation of neuroinflammation and the enhancement of neurosteroid synthesis.

Attenuation of Neuroinflammation

A crucial component of Koumine's action, particularly in the context of neuropathic pain, is its ability to suppress neuroinflammation. This is achieved primarily through the modulation of glial cells—microglia and astrocytes.

-

Inhibition of Microglial Activation: Koumine inhibits the activation of microglia, preventing their polarization into a pro-inflammatory M1 phenotype.

-

Promotion of M2 Phenotype: Evidence suggests Koumine promotes a switch from the M1 to the anti-inflammatory M2 phenotype, a process that may be mediated by the activation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular antioxidant responses.

-

Role of TSPO: Koumine's action as a PAM at TSPO is linked to its anti-inflammatory effects. The analgesic effect of koumine can be inhibited by a TSPO antagonist.

References

The Alkaloid Koumine: A Comprehensive Pharmacological and Toxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Koumine (B8086292), a prominent indole (B1671886) alkaloid isolated from the toxic plant Gelsemium elegans Benth., has garnered significant scientific interest for its diverse and potent pharmacological activities. Traditionally used in ancient Chinese medicine for a range of ailments including rheumatoid arthritis, pain, and skin ulcers, modern research is now elucidating the complex mechanisms underlying its therapeutic potential.[1] This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of koumine, with a focus on its mechanisms of action, quantitative efficacy and toxicity data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Properties

Koumine exhibits a broad spectrum of pharmacological effects, primarily centered around its analgesic, anti-inflammatory, anxiolytic, and neuroprotective properties.

Analgesic Effects

Koumine has demonstrated significant analgesic effects in various preclinical models of inflammatory and neuropathic pain.[2][3] Studies have shown that it can dose-dependently reduce acetic acid-induced writhing and the second phase of formalin-induced licking/biting in mice.[2][3] Furthermore, repeated administration of koumine has been shown to reverse thermal hyperalgesia and mechanical allodynia in models of chronic constriction injury (CCI) and L5 spinal nerve ligation. A key mechanism underlying its analgesic action is the upregulation of the neurosteroid allopregnanolone (B1667786) in the spinal cord.

Anti-inflammatory Activity

The anti-inflammatory properties of koumine are well-documented. It has been shown to be effective in animal models of collagen-induced arthritis (CIA), where it reduces pain and attenuates the increase in pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). The anti-inflammatory effects of koumine are mediated, at least in part, by the inhibition of astrocyte reactivation and the suppression of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine has been observed to decrease the production of nitric oxide (NO), IL-6, TNF-α, and IL-1β by inhibiting the NF-κB, ERK, and p38 signaling pathways.

Anxiolytic and Neuroprotective Effects

Koumine has also been reported to possess anxiolytic properties. In models of diabetic neuropathy, koumine not only alleviates neuropathic pain but also exhibits neuroprotective effects by reducing damage to the axon and myelin sheath of the sciatic nerve and increasing sensory nerve conduction velocity. Furthermore, in a model of chronic constriction injury, koumine has been shown to enhance autophagy and inhibit apoptosis and astrocyte activation in the spinal cord, contributing to its analgesic and neuroprotective actions.

Mechanism of Action

The diverse pharmacological effects of koumine are attributed to its interaction with multiple molecular targets and signaling pathways.

Modulation of Translocator Protein 18 kDa (TSPO)

A significant finding is the identification of koumine as a positive allosteric modulator (PAM) of the translocator protein 18 kDa (TSPO). Koumine binds to TSPO with relatively high affinity and enhances the effects of orthosteric TSPO ligands like Ro5-4864 and PK11195. This modulation of TSPO is believed to be a key mechanism underlying its analgesic and anti-inflammatory effects, potentially through the promotion of neurosteroid synthesis.

Interaction with Glycine (B1666218) Receptors

Koumine has been shown to interact with glycine receptors (GlyRs), which are important inhibitory neurotransmitter receptors in the central nervous system. It acts as an antagonist at GlyRs, and this interaction may contribute to its overall pharmacological and toxicological profile.

Regulation of Inflammatory and Apoptotic Pathways

As previously mentioned, koumine exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of ERK and p38 MAPKs. It also modulates apoptosis by regulating the expression of proteins in the mitochondria-mediated pathway, such as Bax and cleaved caspase-3.

Quantitative Pharmacological and Toxicological Data

The following tables summarize the available quantitative data on the pharmacological and toxicological profile of koumine.

| Parameter | Model/Assay | Value | Reference |

| Analgesic Activity | |||

| Effective Dose (s.c.) | Acetic acid-induced writhing (mice) | Dose-dependent reduction | |

| Effective Dose (s.c.) | Formalin test (Phase II, mice) | Dose-dependent reduction | |

| Effective Dose (s.c.) | Chronic Constriction Injury (rats) | 0.28, 7 mg/kg (repeated) | |

| Effective Dose (s.c.) | Diabetic neuropathy (rats) | 7 mg/kg | |

| Anti-inflammatory Activity | |||

| Effective Dose | Collagen-induced arthritis (mice) | 2, 4, and 8 mg/kg | |

| IC50 | LPS-induced NO production (RAW264.7 cells) | Not specified | |

| Anxiolytic Activity | |||

| Effective Dose | Light-dark transition test (mice) | 0.5, 1.5 mg/kg | |

| Toxicity | |||

| LD50 (related alkaloids) | Gelsemine | >50 mg/kg | |

| LD50 (related alkaloids) | Humantenmine | <0.2 mg/kg | |

| Safe Concentration | Zebrafish embryos/larvae | <25 mg/L | |

| Receptor Binding | |||

| Affinity (Ki) for mouse TSPO | Lipid-free environment | 97.37 ± 1.76 µM | |

| IC50 for GlyR α1 | Electrophysiology | Not specified |

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

-

Animals: Adult male ICR mice.

-

Procedure: Mice are individually placed in a transparent plastic box for at least 30 minutes to acclimate. A subcutaneous (s.c.) injection of formalin is administered into the plantar surface of the hind paw. The amount of time the animal spends licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

-

Drug Administration: Koumine or vehicle is administered subcutaneously at specified doses (e.g., 0.08–10 mg/kg) 40 minutes prior to the formalin injection.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test device.

-

Drug Administration: Koumine or vehicle is administered subcutaneously, either as a single dose or repeatedly, at specified concentrations (e.g., 0.28, 1.4, and 7.0 mg/kg).

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Procedure: Cells are pretreated with various concentrations of koumine (e.g., 100, 200, or 400 µg/mL) for a specified duration (e.g., 1 or 6 hours). Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a designated time (e.g., 18 or 24 hours).

-

Analysis: The production of nitric oxide (NO) in the culture medium is measured using the Griess reagent. The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified by ELISA. The expression and phosphorylation of key signaling proteins (e.g., iNOS, IκBα, p65, ERK, p38) are analyzed by Western blotting.

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathway of Koumine.

Caption: Analgesic mechanism of Koumine via TSPO modulation.

Toxicological Profile

While koumine is considered to have relatively low toxicity compared to other alkaloids from Gelsemium elegans, such as humantenmine, it is not without toxic effects, particularly at higher doses. In zebrafish larvae, koumine exposure at concentrations of 50 mg/L and above resulted in developmental toxicity, including morphological abnormalities and neurobehavioral toxicity. The mechanism of toxicity at high concentrations appears to involve the inhibition of acetylcholinesterase (AChE) activity, leading to an accumulation of acetylcholine (B1216132) and subsequent cholinergic poisoning symptoms. The safe concentration of koumine in zebrafish embryos and larvae was determined to be below 25 mg/L.

Conclusion

Koumine is a promising natural compound with a multifaceted pharmacological profile, exhibiting significant analgesic, anti-inflammatory, anxiolytic, and neuroprotective activities. Its mechanisms of action are complex, involving the modulation of TSPO, interaction with glycine receptors, and regulation of key inflammatory and apoptotic signaling pathways. While demonstrating a better safety profile than other Gelsemium alkaloids, further toxicological studies are warranted to fully establish its therapeutic window. The data and experimental protocols presented in this guide provide a solid foundation for future research and development of koumine as a potential therapeutic agent for a variety of clinical conditions, particularly those involving pain and inflammation.

References

- 1. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Koumine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of koumine (B8086292), a major indole (B1671886) alkaloid from plants of the Gelsemium genus. Koumine's unique hexacyclic cage-like structure has garnered significant attention for its diverse pharmacological effects, including antitumor, anti-inflammatory, analgesic, and neuroprotective activities.[1] However, the clinical potential of koumine is often limited by its relatively low biological activity and potential toxicity.[1] This has spurred research into the synthesis of novel koumine derivatives with improved potency and safety profiles.

This guide summarizes the key structural modifications of the koumine scaffold, presents quantitative data on the biological activities of its derivatives, details relevant experimental protocols, and visualizes the signaling pathways and logical relationships in SAR studies.

Core Structure and Sites for Modification

The rigid, polycyclic structure of koumine offers several functional groups that are amenable to chemical modification. Understanding these sites is key to developing a rational approach to the design of novel derivatives with enhanced therapeutic properties. The primary sites for modification are:

-

The N1=C2 imine bond: This is a key site for nucleophilic addition and reduction reactions.

-

The C10 position of the indole moiety: This site allows for the introduction of various substituents onto the aromatic ring.

-

The N4 atom of the piperidine (B6355638) ring: This tertiary amine can be demethylated or otherwise modified.

-

The C18=C19 vinyl group: This double bond can undergo various chemical transformations.[1]

The following Graphviz diagram illustrates the core structure of koumine and these key modification sites.

References

An In-depth Literature Review on Koumine Research: A Technical Guide for Scientists and Drug Development Professionals

An exploration into the multifaceted therapeutic potential of Koumine, a principal alkaloid derived from the medicinal plant Gelsemium elegans. This technical guide synthesizes current research on its pharmacological effects, mechanisms of action, and experimental methodologies, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Koumine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine, this natural product exhibits a broad spectrum of biological activities, including analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. This guide provides an in-depth review of the existing literature, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex signaling pathways to facilitate a deeper understanding of Koumine's therapeutic potential.

Pharmacological Effects and Therapeutic Potential

Koumine has demonstrated efficacy in a variety of preclinical models, showcasing its potential for treating a range of pathological conditions.

Analgesic Effects

Koumine has been shown to be effective in mitigating both inflammatory and neuropathic pain.[1][2] Studies using rodent models have demonstrated its ability to dose-dependently reduce pain behaviors in acetic acid-induced writhing, formalin-induced paw licking, and in models of chronic neuropathic pain such as chronic constriction injury (CCI) and L5 spinal nerve ligation (L5 SNL).[1][3][4] The analgesic effects of Koumine are believed to be mediated, in part, by its interaction with the translocator protein (TSPO) and glycine (B1666218) receptors, leading to the upregulation of the neurosteroid allopregnanolone (B1667786) in the spinal cord.

Anti-inflammatory Activity

The anti-inflammatory properties of Koumine are well-documented. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in various inflammatory models. This effect is mediated through the suppression of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Neuroprotective Properties

Koumine exhibits significant neuroprotective effects. Research indicates its ability to attenuate neuroinflammation by modulating microglia polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This neuroprotective action is linked to the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses. Furthermore, in models of diabetic neuropathy, Koumine has been shown to reduce nerve damage and improve nerve conduction velocity.

Anti-Cancer Activity

Koumine has demonstrated promising anti-cancer potential against a range of human cancer cell lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase, in cancer cells. The proposed mechanism for its anti-tumor activity involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.

Quantitative Data Summary

To provide a clear overview of Koumine's efficacy, the following tables summarize key quantitative data from various studies.

Table 1: In Vitro Anti-Cancer Activity of Koumine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Citation |

| MCF-7 | Human Breast Cancer | 124 | 72 |

Table 2: Effective Dosages of Koumine in Animal Models

| Model | Species | Effect | Route of Administration | Effective Dose Range | Citation |

| Adjuvant-Induced Arthritis (AIA) | Rat | Reduced arthritis index and mechanical allodynia | Oral gavage | 0.6, 3, 15 mg/kg/day | |

| Collagen-Induced Arthritis (CIA) | Rat | Inhibited paw volume increase and arthritis index | Oral gavage | 0.6, 3, 15 mg/kg/day | |

| Postoperative Pain | Rat | Attenuated mechanical allodynia and thermal hyperalgesia | Subcutaneous | 0.28 - 7.0 mg/kg | |

| Neuropathic Pain (CCI) | Rat | Reduced neuropathic pain | Subcutaneous | 0.28, 7 mg/kg | |

| Inflammatory Pain (Formalin Test) | Mouse | Reduced licking/biting time in Phase II | Not specified | Dose-dependent |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in Koumine research.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents.

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a skin incision at the mid-thigh level to expose the common sciatic nerve.

-

Loosely tie four chromic gut ligatures (e.g., 4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

Assess pain behaviors (e.g., mechanical allodynia and thermal hyperalgesia) at various time points post-surgery.

Formalin-Induced Inflammatory Pain Model

The formalin test is used to assess inflammatory pain and is characterized by a biphasic pain response.

Procedure:

-

Inject a dilute formalin solution (e.g., 1-5% in saline, approximately 20-50 µL) into the plantar surface of the mouse's hind paw.

-

Immediately place the mouse in an observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Phase I (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.

-

Phase II (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Protocol for NF-κB, ERK, and p38 in RAW264.7 Macrophages:

-

Culture RAW264.7 cells and pre-treat with various concentrations of Koumine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 18 hours).

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, and p38.

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Normalize the levels of phosphorylated proteins to their total protein levels.

Immunofluorescence Staining for Glial Activation Markers

Immunofluorescence is employed to visualize the expression and localization of specific proteins within cells or tissues.

Protocol for Iba-1 and GFAP in Rat Spinal Cord:

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the lumbar spinal cord and post-fix it in the same fixative, followed by cryoprotection in a sucrose (B13894) solution.

-

Cut transverse sections of the spinal cord using a cryostat.

-

Wash the sections and block non-specific binding sites.

-

Incubate the sections with primary antibodies against Iba-1 (a marker for microglia) and GFAP (a marker for astrocytes).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the staining using a fluorescence microscope.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Koumine and a typical experimental workflow.

Caption: Koumine's anti-inflammatory signaling pathway.

Caption: Koumine's neuroprotective signaling pathway.

Caption: Experimental workflow for Koumine in a CCI model.

Conclusion and Future Directions

The collective evidence from numerous preclinical studies strongly supports the therapeutic potential of Koumine across a spectrum of diseases, particularly those with inflammatory and neuropathic components. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and receptors, makes it a compelling candidate for further drug development.

While the preclinical data are promising, the lack of clinical trial information highlights a critical gap in the translation of this research from the laboratory to clinical practice. Future research should focus on conducting well-designed clinical trials to evaluate the safety and efficacy of Koumine in human subjects. Furthermore, continued investigation into its molecular targets and signaling pathways will provide a more comprehensive understanding of its therapeutic effects and may unveil new applications for this remarkable natural compound. The detailed experimental protocols and data summaries provided in this guide aim to facilitate and inspire future research in this exciting field.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Koumine (B8086292) (Standard)

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of Koumine, a major indole (B1671886) alkaloid. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical and Physical Properties

Koumine is a prominent alkaloid isolated from the poisonous plant Gelsemium elegans. It is recognized for its diverse biological activities, which are currently the subject of extensive research.

| Property | Value | References |

| CAS Number | 1358-76-5 | [1][2][3] |

| Molecular Formula | C₂₀H₂₂N₂O | |

| Molecular Weight | 306.40 g/mol | |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | -10 to -25°C |

Biological Activities and Therapeutic Potential

Koumine exhibits a range of pharmacological effects, positioning it as a compound of interest for therapeutic development. Key activities include:

-

Anti-inflammatory and Analgesic Effects : Koumine demonstrates significant anti-inflammatory and pain-relieving properties in models of both inflammatory and neuropathic pain. It has been shown to be more effective than gabapentin (B195806) in relieving thermal hyperalgesia and mechanical allodynia in some models.

-

Neuroprotective Effects : The compound ameliorates neuroinflammation by modulating microglia polarization, which suggests a potential role in managing neurodegenerative conditions. It has also been found to protect against apoptosis in the spinal cord of rodents following chronic constriction injury.

-

Anti-tumor Activity : Koumine shows potential as an anti-tumor agent, in part by up-regulating the Bax/Bcl-2 ratio and caspase-3 expression in human breast cancer cells.

-

Anxiolytic-like Activity : Studies in mice have indicated that koumine has anxiety-reducing effects.

Signaling Pathways and Mechanisms of Action

Koumine's biological effects are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Signaling

In lipopolysaccharide (LPS)-stimulated macrophages, koumine has been shown to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways.

Caption: Inhibition of LPS-induced pro-inflammatory pathways by Koumine.

Neuroprotective Signaling

Koumine's neuroprotective effects are linked to its ability to modulate microglia polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is mediated by the activation of the Nrf2/HO-1 signaling pathway.

Caption: Koumine's activation of the Nrf2/HO-1 pathway for neuroprotection.

Anti-Apoptotic Signaling

Koumine demonstrates anti-apoptotic properties by interfering with the mitochondrial pathway in LPS-mediated RAW 264.7 macrophages.

Caption: Koumine's inhibition of the mitochondrial apoptotic pathway.

Experimental Protocols

The following are summaries of methodologies used in the investigation of Koumine's effects.

| Experiment | Methodology |

| Cell Cytotoxicity Assay (MTT) | To assess the cytotoxicity of koumine, RAW264.7 cells were incubated with varying concentrations of koumine (100, 200, or 400 μg/mL) for 24 hours. Following this, cells were incubated with 0.5 mg/mL MTT for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and absorbance was measured at 570 nm. Cell survival was expressed as a percentage of the growth of untreated cells. |

| Measurement of Nitric Oxide and Pro-inflammatory Cytokines | RAW264.7 cells were pre-incubated with koumine (100, 200, or 400 μg/mL) for 1 hour, followed by treatment with 1 μg/mL LPS for 18 hours. The culture supernatants were collected to measure nitric oxide (NO) production using the Griess reagent, with absorbance read at 540 nm. The levels of TNF-α, IL-1β, IL-6, and iNOS were quantified using ELISA kits. |

| Western Blot Analysis | Protein concentrations from cell lysates were determined using the bicinchoninic acid (BCA) assay. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked with 5% skim milk and then incubated with primary antibodies against target proteins (e.g., iNOS, p-IκBα, NF-κB p65, p-JNK, p-ERK, p-p38). β-actin was used as a loading control. |

| Formalin Test for Analgesia | Mice received a subcutaneous injection of formalin. The time spent licking the injected paw was recorded in two phases: phase I (0-5 minutes) and phase II (15-30 minutes). Koumine was administered subcutaneously 30-40 minutes prior to the formalin injection to assess its analgesic effects. |

| Chronic Constriction Injury (CCI) Model of Neuropathic Pain | In rats under anesthesia, the sciatic nerve was exposed, and four loose ligatures were tied around it. Koumine was administered subcutaneously once daily for seven consecutive days, and its effect on mechanical allodynia was measured. |

References

Unlocking the Therapeutic Potential of Koumine: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Properties and Therapeutic Applications of a Promising Natural Alkaloid

Introduction

Koumine, a principal alkaloid extracted from the medicinal plant Gelsemium elegans Benth., has emerged as a compound of significant interest within the scientific and drug development communities. Traditionally used in Chinese medicine for a variety of ailments, modern pharmacological research is now uncovering the multifaceted therapeutic potential of this complex indole (B1671886) alkaloid. This technical guide provides a comprehensive overview of the current understanding of Koumine's bioactivities, mechanisms of action, and potential applications in the treatment of a range of pathological conditions, including neuropathic pain, inflammation, and cancer. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Pharmacological Activities and Therapeutic Applications

Koumine has demonstrated a broad spectrum of pharmacological effects in numerous preclinical studies. The primary areas of therapeutic interest include its potent analgesic, anti-inflammatory, and anti-cancer properties.

Analgesic Effects

Koumine has shown significant efficacy in various animal models of pain, particularly those of neuropathic and inflammatory origin.[1][2] Studies have demonstrated its ability to alleviate mechanical allodynia and thermal hyperalgesia, key symptoms of chronic pain states.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of Koumine are well-documented. It has been shown to be effective in models of rheumatoid arthritis and neuroinflammation.[3] Koumine exerts its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of key inflammatory signaling pathways.[1]

Anti-Cancer Potential

Emerging evidence suggests that Koumine possesses anti-neoplastic properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer, and induce apoptosis.

Quantitative Data on the Efficacy of Koumine

The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of Koumine's potency and efficacy in various models.

| Analgesic Activity | Model | Species | Dose | Route of Administration | Effect | Reference |

| Mechanical Allodynia | Chronic Constriction Injury (CCI) | Rat | 0.28, 7 mg/kg (repeated) | Subcutaneous | Reduced pain behavior | |

| Mechanical Allodynia | Chronic Constriction Injury (CCI) | Rat | 0.28, 1.4, 7 mg/kg (single) | Subcutaneous | Dose-dependent reduction in pain | |

| Inflammatory Pain | Formalin Test | Mouse | 0.4 mg/kg (ineffective alone) | Subcutaneous | Augmented PK11195-mediated analgesia | |

| Arthritis Pain | Adjuvant-Induced Arthritis (AIA) | Rat | 0.6, 3, 15 mg/kg/day | Gastric gavage | Reduced arthritis index and mechanical allodynia | |

| Arthritis Pain | Collagen-Induced Arthritis (CIA) | Rat | 0.6, 3, 15 mg/kg/day | Gastric gavage | Inhibited increase in hind paw volume and arthritis index |

| Anti-inflammatory Activity | Model | Cell Line/Species | Concentration/Dose | Effect | Reference |

| Cytokine Production | LPS-stimulated RAW264.7 macrophages | Mouse | 100, 200, 400 µg/mL | Inhibition of IL-1β, IL-6, and TNF-α production | |

| Nitric Oxide Production | LPS-stimulated RAW264.7 macrophages | Mouse | 200, 400 µg/mL | Significant inhibition of NO production | |

| Osteoarthritis | Papain-induced OA | Rat | 1 mg/kg, once daily for two weeks | Reduced cartilage erosion and inflammatory factors |

| Anti-Cancer Activity | Cell Line | Assay | IC50 Value | Reference |

| Colon Cancer (HT-29, HCT-116, HCT-15, Caco-2) | Antiproliferation | >200 µM | ||

| Various Cancer Cell Lines (HepG2, TE-11, SW480, MGC80-3) | Antiproliferation | 0.45 - 1.26 mM |

Mechanisms of Action

Koumine's diverse therapeutic effects are attributed to its ability to modulate multiple signaling pathways and molecular targets.

Modulation of Neuroinflammation and Glial Activation

A key mechanism underlying Koumine's analgesic and neuroprotective effects is its ability to suppress neuroinflammation. It achieves this by inhibiting the activation of microglia and astrocytes, the primary immune cells of the central nervous system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Interaction with Glycine (B1666218) and GABA-A Receptors

Koumine has been shown to interact with inhibitory neurotransmitter systems in the central nervous system. It acts as an agonist at glycine receptors, which contributes to its analgesic effects. Furthermore, its analgesic properties can be antagonized by a GABA-A receptor antagonist, suggesting an indirect modulation of this system.

Activation of the Nrf2/HO-1 Pathway

Koumine has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.

TSPO Ligand Activity

Koumine is a high-affinity ligand for the translocator protein (TSPO), a mitochondrial protein implicated in neurosteroidogenesis and inflammation. This interaction is believed to contribute to its analgesic and anti-inflammatory effects.

Induction of Apoptosis in Cancer Cells

In cancer cells, Koumine has been shown to induce apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by Koumine and the methodologies used to study them, the following diagrams have been generated using the DOT language.

Caption: Koumine's anti-inflammatory signaling pathway.

Caption: Activation of the Nrf2/HO-1 pathway by Koumine.

Caption: Experimental workflow for the Chronic Constriction Injury model.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is widely used to induce neuropathic pain in rodents, mimicking symptoms of chronic nerve compression in humans.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used. Animals should be housed in a controlled environment with ad libitum access to food and water.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

-

Make a small incision on the lateral side of the thigh to expose the common sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four chromic gut ligatures (e.g., 4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin with wound clips.

-

Allow the animals to recover for a designated period (e.g., 7-14 days) for the development of neuropathic pain symptoms.

-

-

Drug Administration: Koumine or vehicle is typically administered subcutaneously or via gastric gavage at the desired doses.

-

Behavioral Assessment:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is measured.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency of paw withdrawal from a radiant heat source is measured.

-

-

Biochemical Analysis: At the end of the experiment, spinal cord tissue (lumbar segments L4-L6) can be collected for the analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using techniques such as ELISA or Western blotting.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established animal model of rheumatoid arthritis.

-

Animals: Lewis or Wistar rats are commonly used strains for this model.

-

Induction of Arthritis:

-

Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer an intradermal injection of the collagen/CFA emulsion at the base of the tail on day 0.

-

A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is typically given on day 7 or 21.

-

-

Drug Administration: Koumine or vehicle is administered daily via gastric gavage starting from a specific day post-immunization (e.g., day 10).

-

Assessment of Arthritis:

-

Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and ankylosis.

-

Paw Volume: Paw swelling is measured using a plethysmometer.

-

Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

-

Biochemical Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines can be measured by ELISA.

LPS-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is used to study the anti-inflammatory effects of compounds on macrophages.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Experimental Procedure:

-

Seed the RAW264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Koumine for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

-

-

Assessment of Inflammation:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Production: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using ELISA kits.

-

Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB, p38, ERK) in cell lysates are determined by Western blotting.

-

Apoptosis Assays in MCF-7 Breast Cancer Cells

These assays are used to determine the ability of a compound to induce programmed cell death in cancer cells.

-

Cell Culture: MCF-7 human breast cancer cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

MTT Assay for Cell Viability:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of Koumine for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

-

-

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining):

-

Treat MCF-7 cells with Koumine at its IC50 concentration for various time points.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Conclusion and Future Directions

Koumine represents a promising natural product with a diverse pharmacological profile that warrants further investigation for the development of novel therapeutics. Its demonstrated efficacy in preclinical models of pain, inflammation, and cancer, coupled with its multifaceted mechanisms of action, highlights its potential as a lead compound. Future research should focus on detailed pharmacokinetic and toxicological studies to establish its safety profile. Furthermore, clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The continued exploration of Koumine and its derivatives may pave the way for new and effective treatments for a range of debilitating diseases.

References

- 1. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Koumine on Adjuvant- and Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Koumine's Interaction with Glycine Receptors and Ion Channels: A Technical Guide

Introduction

Koumine (B8086292), a prominent indole (B1671886) alkaloid derived from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities, including analgesic and anxiolytic effects.[1] A primary molecular target underlying these actions is the glycine (B1666218) receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system (CNS).[2][3] This technical guide provides an in-depth analysis of koumine's effects on GlyRs and other ion channels, summarizing quantitative data, detailing experimental methodologies, and illustrating key mechanisms and workflows.

Quantitative Analysis of Koumine's Effects

The inhibitory potency of koumine on various GlyR subtypes has been quantified using electrophysiological techniques. The data reveal a concentration-dependent inhibition, with IC50 values varying based on the receptor's subunit composition.

Table 1: Inhibitory Potency of Koumine on Recombinant Glycine Receptors (GlyRs)

| GlyR Subunit Composition | Experimental System | IC50 (μM) | Reference(s) |

|---|---|---|---|

| α1 | Xenopus oocytes | 31.5 ± 1.7 | [4][5] |

| α2 | Xenopus oocytes | 9.587 |

| α3 | Xenopus oocytes | Not specified | |

Data presented as mean ± standard deviation where available.

Koumine also demonstrates activity at other ligand-gated ion channels, though typically with lower potency compared to its effects on GlyRs.

Table 2: Comparative Effects of Koumine on Other Ion Channels

| Channel Type | Subunit Composition | Action | Potency (IC50 in μM) | Reference(s) |

|---|

| GABA-A Receptor (GABAAR) | α1β2γ2 | Inhibition | 142.8 | |

Mechanism of Action at the Glycine Receptor

Current evidence suggests that koumine acts as an inhibitor of GlyRs. Studies utilizing chimeric and mutated receptors indicate that the extracellular domain and residues within the orthosteric (agonist-binding) site are critical for its inhibitory effects. This suggests a competitive or mixed-competitive mechanism where koumine interferes with the binding of the endogenous agonist, glycine. However, some studies describe the inhibition as non-competitive, indicating that further investigation is needed to fully elucidate the precise binding mode.

In contrast to its inhibitory action, some reports also describe koumine as an orthosteric agonist of GlyRs, which leads to downstream activation of 3α-hydroxysteroid oxidoreductase (3α-HSOR) and subsequent biosynthesis of the neurosteroid allopregnanolone (B1667786). This dual characteristic as both an inhibitor in electrophysiological assays and a functional agonist in signaling pathway studies highlights the complexity of its pharmacology.

Below is a diagram illustrating the proposed inhibitory interaction at the GlyR.

Detailed Experimental Protocols

The characterization of koumine's effects on ion channels relies heavily on electrophysiological techniques. The Two-Electrode Voltage Clamp (TEVC) method using Xenopus laevis oocytes is a common approach for studying recombinant receptors.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated. They are then injected with cRNA encoding the specific subunits of the ion channel of interest (e.g., GlyR α1). Injected oocytes are incubated for 1-3 days to allow for protein expression.

-

Electrode Preparation: Glass microelectrodes are pulled to a resistance of ~1 MΩ and filled with a conducting solution (e.g., 3 M KCl). Two electrodes are used: one for measuring the membrane potential and one for injecting current.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., ND96). The two electrodes are inserted into the oocyte.

-

Voltage Clamping: The membrane potential is held at a constant voltage (e.g., -80 mV or -60 mV) by a voltage-clamp amplifier. This allows for the direct measurement of the current flowing through the expressed ion channels.

-

Drug Application: The agonist (e.g., glycine) is applied to the oocyte to evoke a current. Once a stable baseline response is established, the agonist is co-applied with varying concentrations of koumine to determine its inhibitory effect. A microfluidic pump system can be used for consistent and repeatable solution exchange.

-

Data Analysis: The recorded currents are amplified, digitized, and analyzed. Concentration-response curves are generated by plotting the percent inhibition against the koumine concentration. These curves are then fitted to the Hill equation to determine the IC50 value and the Hill coefficient (n_H).

For studying native receptors in neurons or for higher resolution recordings, the whole-cell patch-clamp technique is employed.

Protocol 2: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Primary cultured neurons (e.g., spinal cord neurons) or cell lines stably expressing the target receptor are grown on coverslips.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled into micropipettes with a tip diameter of 1-2 µm. The pipette is filled with an internal solution that mimics the intracellular ionic environment.

-

Seal Formation: Using a micromanipulator, the pipette tip is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette and the membrane.

-

Whole-Cell Configuration: A brief, strong suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the entire cell interior. This is the whole-cell configuration.

-

Recording and Drug Application: The cell is voltage-clamped, and currents are recorded in response to the rapid application of agonist and koumine via a fast solution exchange system, which is critical for ligand-gated ion channels that exhibit rapid activation and desensitization.

-

Data Analysis: The recorded currents are analyzed to determine changes in amplitude, kinetics, and other biophysical properties induced by koumine.

Selectivity and Effects on Other Ion Channels

While koumine's primary inhibitory target appears to be the GlyR, it also affects other channels. It inhibits GABA-A receptors, but with a significantly lower potency (IC50 of 142.8 µM) compared to its action on α1 GlyRs (IC50 of 31.5 µM). This suggests a degree of selectivity for GlyRs over GABA-A receptors. There is limited information on its effects on voltage-gated ion channels, which represents an area for future investigation.

Koumine is a potent modulator of inhibitory glycine receptors, exhibiting subunit-specific inhibitory effects. The primary mechanism involves interaction with the extracellular domain of the receptor, interfering with agonist-induced channel gating. Standard electrophysiological protocols like TEVC and whole-cell patch-clamp are essential tools for quantifying these interactions. While koumine shows some activity at GABA-A receptors, it is more potent at GlyRs. Further research is required to fully characterize its binding site and to explore its effects on a broader range of ion channels, which will be critical for the development of koumine-based therapeutic agents.

References

- 1. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Koumine using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Koumine (B8086292), a major alkaloid from Gelsemium species, using High-Performance Liquid Chromatography (HPLC) with UV detection. Koumine has garnered significant interest for its potential therapeutic applications, including analgesic, anxiolytic, and anti-inflammatory effects.[1][2][3] Accurate and precise quantification of Koumine is crucial for pharmacokinetic studies, formulation development, and quality control. The methodologies outlined herein are compiled from validated methods to ensure reliability and reproducibility.

Introduction

Koumine is an indole (B1671886) alkaloid extracted from plants of the Gelsemium genus.[1] It exhibits a range of pharmacological activities, making it a promising candidate for drug development.[4] High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible analytical technique for the quantitative determination of alkaloids like Koumine in various biological and pharmaceutical matrices. This application note details the necessary instrumentation, reagents, and step-by-step procedures for its analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to provide good separation and quantification of Koumine.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol (B129727):Water:Di-n-butylamine (58:42:0.01, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| UV Detection Wavelength | 263 nm |

Note: For higher sensitivity and selectivity, UPLC-MS/MS methods have also been developed. A common mobile phase for UPLC-MS/MS consists of a gradient of methanol and water, both containing 0.1% formic acid.

Reagent and Standard Preparation

-

Methanol (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Di-n-butylamine (Analytical grade)

-

Formic acid (for MS applications)

-

Koumine reference standard (>99% purity)

-

Accurately weigh approximately 10 mg of Koumine reference standard using a calibrated analytical balance.

-

Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Store the stock solution at 4 °C, protected from light. The solution is typically stable for several days.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

-

A typical concentration range for the calibration curve is 0.05 to 50 µg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of Koumine. The linearity of the curve should be verified by a correlation coefficient (r²) > 0.999.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general procedure for plasma samples.

-

Spike plasma samples with an appropriate internal standard (e.g., oxcarbazepine) if necessary.

-

Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute Koumine with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.